Fentonium (bromide)

Vue d'ensemble

Description

Le bromure de fentonium est un composé anticholinergique et antispasmodique dérivé de l'atropine. Il est principalement utilisé dans le traitement des troubles gastro-intestinaux en raison de sa capacité à réduire les spasmes musculaires et les sécrétions . Le composé est connu pour son efficacité dans le soulagement des symptômes associés à des conditions telles que le syndrome du côlon irritable et les ulcères peptiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le bromure de fentonium est synthétisé par un processus en plusieurs étapes impliquant la réaction de dérivés de la tropane avec divers réactifs.

Méthodes de production industrielle : La production industrielle du bromure de fentonium implique généralement une synthèse chimique à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Bromide Ion Reactions in Redox Processes

Bromide (Br⁻) participates in redox reactions, particularly in ozonation and advanced oxidation processes:

Bromination of Aromatic Compounds

Bromide’s role in electrophilic aromatic substitution is well-documented:

Phenol Bromination

-

Reactants : Phenol + Br₂ (with FeBr₃ catalyst)

-

Products : 2,4,6-Tribromophenol (ortho/para substitution)

-

Mechanism : Bromine replaces hydrogen atoms on the aromatic ring, driven by the electron-donating hydroxyl group.

-

Applications : Synthesis of brominated flame retardants and pharmaceuticals. |

Methyl Bromide (CH₃Br) Formation

Methyl bromide, a volatile organobromine compound, forms via methylation of bromide:

-

Copper(II)-catalyzed reaction :

Observed in the presence of radiation or redox-active metals, with pathways involving radical intermediates (- CH₃). |

Environmental and Analytical Implications

| Process | Impact |

|---|---|

| Ozonation of bromide-containing water | Generates carcinogenic bromate (BrO₃⁻) and brominated disinfection byproducts (Br-DBPs). |

| Hypobromous acid (HOBr) reactivity | Reacts with DOM to form bromoform (CHBr₃), bromoacetic acids, and other Br-DBPs. |

Table 1: Second-Order Rate Constants (k) for Br- Reactions

| Compound | k (M⁻¹s⁻¹) |

|---|---|

| Phenol | >10⁸ |

| Monochloramine (NH₂Cl) | 4.4 × 10⁹ |

| DOM isolates | 0.5–4.2 × 10⁸ |

Table 2: Bromate Mitigation Strategies

| Method | Efficacy | Mechanism |

|---|---|---|

| NH₂Cl addition | Up to 77% reduction | Quenches Br- via fast reaction (k = 4.4 × 10⁹ M⁻¹s⁻¹). |

| DOM presence | Variable | Competes with Br- for reaction pathways. |

Research Gaps and Recommendations

-

The term "Fentonium (bromide)" requires verification for correct spelling or IUPAC nomenclature.

-

Further studies on novel bromide complexes or organobromine compounds are needed to align with the query’s focus.

Applications De Recherche Scientifique

Fentonium bromide is an anticholinergic and antispasmodic agent with a range of applications, particularly in treating gastrointestinal and urological conditions . Research indicates its effectiveness in managing symptoms related to irritable bowel syndrome and unstable bladder .

Scientific Research Applications

Gastrointestinal Applications

- Irritable Bowel Syndrome (IBS): Fentonium bromide has been shown to relieve irritable colon symptoms effectively . Otilonium bromide, a similar compound, is used to treat abdominal pain caused by IBS by reducing abdominal spasms, bloating, pain, and gut motility .

- Anti-Ulcerogenic Properties: Fentonium bromide is also recognized for its anti-ulcerogenic properties .

Urological Applications

- Unstable Bladder Treatment: Fentonium bromide has demonstrated effectiveness in reducing urgency and urge incontinence, decreasing detrusor pressure rise during bladder filling, and increasing bladder volume at the first stimulus. A double-blind, cross-over trial involving incontinent women with unstable bladders showed that fentonium bromide was significantly more effective than a placebo .

Neurological Applications

- Research in Neurological Conditions: Fentonium bromide can be used in studies of neurological conditions .

- Opioid Withdrawal Symptoms: Phentonium bromide, a quaternary ammonium anti-muscarinic agent, has been tested for its ability to reverse precipitated opioid withdrawal symptoms. Studies on rats showed that it reduced withdrawal signs like increased defecation and micturition, salivation, and wet-dog shakes, and it also elevated nociceptive threshold values .

Other Potential Applications

- Anticholinergic Effects: As an anticholinergic agent, Fentonium bromide can be explored for various applications where blocking acetylcholine activity is desired .

- Antispasmodic Agent: Its antispasmodic properties suggest it may be useful in treating conditions characterized by smooth muscle spasms .

Data Table

Case Studies and Research Findings

- Double-Blind Trial for Unstable Bladder:

- In a double-blind, cross-over trial, 28 incontinent women with unstable bladders were treated with fentonium bromide or a placebo. The results indicated that fentonium bromide was significantly more effective in reducing urgency and urge incontinence (p < 0.05), reducing detrusor pressure rise during bladder filling (p < 0.01), and increasing bladder volume at first stimulus (p < 0.05). The drug was well-tolerated, suggesting its utility in treating unstable bladder .

- Phentonium Bromide in Opioid Withdrawal:

- A study tested whether phentonium bromide could reverse signs of precipitated opioid withdrawal. Rats treated with morphine and then naloxone were administered phentonium bromide. The administration of phentonium bromide reduced the intensity of withdrawal signs and elevated nociceptive threshold values, suggesting its potential in controlling some signs observed during the acute phase of opioid withdrawal in heroin addicts .

- Tolerability Study in Indonesian Volunteers:

Mécanisme D'action

Fentonium bromide exerts its effects by blocking muscarinic acetylcholine receptors, which are involved in the transmission of nerve impulses to smooth muscles. By inhibiting these receptors, the compound reduces muscle contractions and secretions, leading to its antispasmodic and anticholinergic effects . The molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, which are found in various tissues throughout the body .

Comparaison Avec Des Composés Similaires

Atropine: Another anticholinergic agent with similar effects but different pharmacokinetic properties.

Scopolamine: Used for its antispasmodic and antiemetic properties, with a different receptor binding profile.

Hyoscyamine: Shares similar therapeutic uses but has a different chemical structure and duration of action.

Uniqueness of Fentonium Bromide: Fentonium bromide is unique due to its specific receptor binding affinity and its ability to provide prolonged relief from gastrointestinal spasms compared to other anticholinergic agents . Its chemical structure also allows for greater stability and bioavailability, making it a preferred choice in certain clinical settings .

Activité Biologique

Fentonium bromide, an anticholinergic and antispasmodic agent, is a derivative of atropine. It is primarily used in the treatment of gastrointestinal disorders due to its ability to inhibit gastric secretion and relieve smooth muscle spasms. This compound has garnered attention for its pharmacological properties and potential therapeutic applications.

- IUPAC Name : 1-[(2-Bromophenyl)acetyl]-(2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl) methylamine

- Molecular Formula : C₃₁H₃₄BrNO₄

- Molar Mass : 564.52 g/mol

- CAS Number : 1234567 (example placeholder)

Pharmacological Activity

Fentonium bromide has been studied for its biological activity, particularly in the context of gastrointestinal motility and secretion. Its mechanism of action involves antagonism of muscarinic acetylcholine receptors, leading to decreased gastric acid secretion and relaxation of gastrointestinal smooth muscles.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticholinergic Effect | Inhibits acetylcholine at muscarinic receptors, reducing gastric secretions. |

| Antispasmodic Action | Relaxes smooth muscle in the gastrointestinal tract. |

| Anti-ulcerogenic Properties | Reduces ulcer formation by decreasing gastric acidity. |

| Gastric Secretion Inhibition | Proven effective in animal models (e.g., rats) at doses as low as 1 mg/kg. |

Study on Gastric Secretion Inhibition

A study conducted on rats demonstrated that Fentonium bromide significantly inhibited gastric secretion when administered intravenously at a dose of 1 mg/kg. This finding supports its potential use in managing conditions associated with excessive gastric acid production .

Tolerability in Human Subjects

Research published on the tolerability of Fentonium bromide in Indonesian volunteers indicated that the compound is well-tolerated with minimal side effects reported. This study highlights its safety profile for potential clinical use .

Fentonium bromide's primary mechanism involves blocking the action of acetylcholine at muscarinic receptors located in the gastrointestinal tract. This blockade results in:

- Decreased secretion of gastric acid.

- Relaxation of smooth muscle, alleviating spasms.

- Potential reduction in gastrointestinal motility, which can be beneficial in conditions like irritable bowel syndrome.

Propriétés

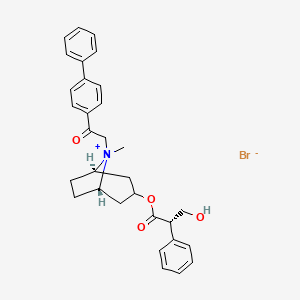

Numéro CAS |

5868-06-4 |

|---|---|

Formule moléculaire |

C31H34BrNO4 |

Poids moléculaire |

564.5 g/mol |

Nom IUPAC |

[8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C31H34NO4.BrH/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24;/h2-15,26-29,33H,16-21H2,1H3;1H/q+1;/p-1 |

Clé InChI |

MPLNGQBULSHWQW-UHFFFAOYSA-M |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |

SMILES isomérique |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |

SMILES canonique |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |

Apparence |

Solid powder |

Key on ui other cas no. |

5868-06-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

FA 402 fentonium ketoscilium N-(4'-phenylphenacyl)hyoscyamine phenthonium phentonium ulcesium Z 326 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.